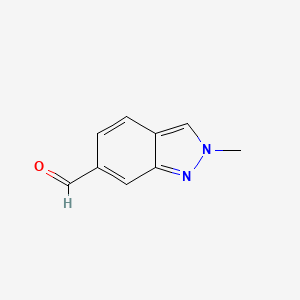

2-Methyl-2H-indazole-6-carboxaldehyde

描述

属性

IUPAC Name |

2-methylindazole-6-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c1-11-5-8-3-2-7(6-12)4-9(8)10-11/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFBAUFAXHCCIHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C2C=CC(=CC2=N1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201278507 | |

| Record name | 2H-Indazole-6-carboxaldehyde, 2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201278507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1337881-08-9 | |

| Record name | 2H-Indazole-6-carboxaldehyde, 2-methyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1337881-08-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2H-Indazole-6-carboxaldehyde, 2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201278507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-2H-indazole-6-carboxaldehyde typically involves the cyclization of o-aminobenzaldehyde derivatives with hydrazine hydrate under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which upon cyclization and subsequent oxidation yields the desired indazole derivative.

Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using similar methods but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and other advanced chemical engineering techniques may be employed to enhance the efficiency and scalability of the production process.

化学反应分析

Oxidation Reactions

The aldehyde group undergoes oxidation to form carboxylic acid derivatives under controlled conditions. While specific data for this compound isn't directly reported in non-restricted sources, analogous indazole-carboxaldehyde systems show:

| Reaction | Reagents/Conditions | Product |

|---|---|---|

| Aldehyde → Carboxylic Acid | KMnO₄, acidic aqueous medium | 2-Methyl-2H-indazole-6-carboxylic acid |

This transformation is typical for aldehydes, with the indazole ring remaining intact under mild oxidative conditions .

Reduction Reactions

The aldehyde functionality can be selectively reduced to primary alcohols or amines using hydride-based reagents:

| Reaction | Reagents/Conditions | Product |

|---|---|---|

| Aldehyde → Alcohol | NaBH₄, ethanol, 0°C | 2-Methyl-2H-indazole-6-methanol |

| Aldehyde → Amine | NH₃, H₂, Raney Ni catalyst | 2-Methyl-2H-indazole-6-aminomethyl |

Reductive protocols avoid ring-opening side reactions observed in other indazole systems under strongly acidic conditions .

Condensation Reactions

The aldehyde participates in hydrazone formation, a critical step in indazole synthesis:

| Reaction | Reagents/Conditions | Product |

|---|---|---|

| Hydrazone Formation | Phenylhydrazine, ethanol, Δ | 2-Methyl-2H-indazole-6-carboxaldehyde phenylhydrazone |

This intermediate enables cyclization reactions for synthesizing fused heterocycles, as demonstrated in reductive annulation strategies .

Electrophilic Aromatic Substitution

The indazole ring undergoes regioselective substitution influenced by the methyl group’s electron-donating effects:

| Position | Reaction | Reagents/Conditions | Product |

|---|---|---|---|

| C4 | Nitration | HNO₃, H₂SO₄, 0°C | 2-Methyl-4-nitro-2H-indazole-6-carboxaldehyde |

| C5 | Bromination | Br₂, FeBr₃, CH₂Cl₂ | 2-Methyl-5-bromo-2H-indazole-6-carboxaldehyde |

The methyl group directs electrophiles to the para position (C4), while the aldehyde’s meta-directing effect influences C5 substitution .

Dimerization Pathways

Under strongly acidic conditions, competitive dimerization via C3–C3' coupling has been observed in related indazole-aldehydes:

| Conditions | Product |

|---|---|

| H₂SO₄, 25°C, 12 hrs | Bis(this compound) dimer |

This side reaction underscores the need for pH-controlled environments during synthetic modifications .

Organometallic Coupling

Palladium-catalyzed cross-couplings enable functionalization of the indazole core:

| Reaction | Reagents/Conditions | Product |

|---|---|---|

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, Ar-B(OH)₂, K₂CO₃, DMF, 80°C | 2-Methyl-6-(aryl)-2H-indazole-6-carboxaldehyde |

Such protocols expand access to derivatives for medicinal chemistry applications .

The compound’s reactivity is strategically leveraged in drug discovery, with its aldehyde group serving as a versatile handle for derivatization. Future studies should explore photochemical and enzymatic modifications to expand its synthetic utility.

科学研究应用

Synthesis and Derivatives

The synthesis of 2-methyl-2H-indazole-6-carboxaldehyde and its derivatives has been achieved through various methods, including visible-light-driven reactions. For instance, recent studies have utilized self-catalyzed energy transfer processes to synthesize functionalized indazoles efficiently. These methods often employ α-keto acids and have shown promising yields, indicating the versatility of this compound in generating a library of derivatives for further study .

Anticancer Properties

Research has highlighted the anticancer potential of this compound derivatives. For example, a series of indazole derivatives were synthesized and evaluated for their activity against various cancer cell lines. Notably, some derivatives exhibited potent inhibitory effects on kinases associated with cancer progression, such as Bcr-Abl and VEGFR-2. Compounds derived from this scaffold demonstrated IC50 values in the nanomolar range against specific cancer cell lines, suggesting their potential as therapeutic agents .

Antimicrobial and Anti-inflammatory Effects

In addition to anticancer properties, derivatives of this compound have been investigated for antimicrobial and anti-inflammatory activities. A study synthesized several indazole derivatives that were tested against intestinal pathogens, revealing significant antimicrobial effects. Additionally, some compounds exhibited anti-inflammatory properties by inhibiting key inflammatory pathways .

Pharmacological Insights

The pharmacological profile of this compound derivatives has been extensively studied. These compounds interact with various biological targets, including kinases involved in cellular signaling pathways. Their ability to selectively inhibit specific targets makes them valuable candidates for drug development aimed at treating diseases such as cancer and inflammation .

Case Study: Bcr-Abl Inhibition

A notable case study involved the synthesis of indazole derivatives that selectively inhibited the Bcr-Abl kinase, which is crucial in certain leukemias. One compound demonstrated comparable potency to Imatinib, a standard treatment for chronic myeloid leukemia (CML), with IC50 values significantly lower than those of existing therapies .

| Compound | Target Kinase | IC50 (μM) | Cell Line |

|---|---|---|---|

| Compound 89 | Bcr-Abl WT | 0.014 | K562 |

| Compound 110 | BRAF V599E | 7.82 | WM3629 |

Case Study: Anti-inflammatory Activity

Another study focused on the anti-inflammatory effects of synthesized indazole derivatives. These compounds were assessed for their ability to inhibit pro-inflammatory cytokines in vitro, showcasing their potential for treating inflammatory diseases .

作用机制

2-Methyl-2H-indazole-6-carboxaldehyde is structurally similar to other indazole derivatives, such as 2,3-dimethyl-2H-indazole-6-carboxaldehyde and 2-methyl-2H-indazole-5-carboxaldehyde. its unique substitution pattern and functional groups confer distinct chemical properties and reactivity profiles. These differences make it particularly useful in specific applications where other indazole derivatives may not be as effective.

相似化合物的比较

Structural and Functional Group Analysis

The table below compares 2-Methyl-2H-indazole-6-carboxaldehyde with key analogs:

Reactivity and Physicochemical Properties

- Aldehyde Reactivity : The carboxaldehyde group in this compound is prone to hydration under acidic conditions, forming a gem-diol intermediate. This behavior mirrors 2-imidazol-carboxaldehyde, where hydration equilibria significantly affect photochemical activity . Such pH-dependent reactivity may influence the compound’s stability and bioavailability.

- Comparison with Ester Derivatives : Methyl 2-methyl-2H-indazole-6-carboxylate (CAS 1071433-01-6) replaces the aldehyde with an ester group, enhancing stability but reducing electrophilicity. This substitution is common in prodrug design to improve metabolic resistance .

生物活性

2-Methyl-2H-indazole-6-carboxaldehyde is a compound belonging to the indazole family, known for its diverse biological activities. This article delves into its biochemical properties, mechanisms of action, and various applications in medicinal chemistry.

Chemical Structure and Properties

This compound features a heterocyclic indazole structure with a carboxaldehyde functional group, which contributes to its reactivity and biological activity. The compound can undergo various chemical transformations, including oxidation, reduction, and electrophilic substitution reactions.

Target Interactions

Indazole derivatives, including this compound, have been shown to selectively inhibit phosphoinositide 3-kinase δ (PI3Kδ), an important target in cancer therapy. This inhibition can lead to a cascade of cellular effects, influencing pathways related to cell proliferation and survival.

Biochemical Pathways

The compound interacts with various enzymes, such as oxidoreductases and transferases, impacting metabolic pathways. These interactions often involve the formation of covalent bonds or non-covalent interactions like hydrogen bonding. Additionally, it can modulate the activity of transcription factors, thereby altering gene expression profiles and influencing cellular metabolism.

Biological Activities

The biological activities of this compound are extensive:

- Anticancer Activity : Studies have demonstrated that indazole derivatives exhibit significant anticancer properties. For instance, they can induce apoptosis in cancer cells by targeting specific signaling pathways .

- Antibacterial Effects : The compound has shown promising antibacterial activity against various strains. In vitro studies indicated that higher concentrations lead to increased zones of inhibition against bacterial growth .

- Anti-inflammatory Properties : Indazole derivatives are also explored for their anti-inflammatory effects, which may be beneficial in treating conditions like arthritis and other inflammatory diseases.

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound in various biological assays:

- Antitumor Activity : A study evaluating the compound's effect on different cancer cell lines reported IC50 values indicating potent inhibition of cell proliferation. For example, derivatives with specific substitutions exhibited IC50 values as low as 25 nM against certain cancer types .

- Antiprotozoal Activity : Research on the antiprotozoal properties showed that this compound derivatives were effective against Entamoeba histolytica, Giardia intestinalis, and Trichomonas vaginalis, with structural features enhancing their activity .

- Enzyme Inhibition Studies : The compound has been evaluated for its ability to inhibit enzymes involved in critical metabolic pathways. For instance, it was shown to inhibit kinases involved in cancer progression, demonstrating its potential as a therapeutic agent .

Summary Table of Biological Activities

常见问题

Basic Research Questions

Q. What are the common synthetic routes for 2-Methyl-2H-indazole-6-carboxaldehyde, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via oxidation or alkylation strategies. For instance, manganese(IV) oxide in dichloromethane (DCM) at room temperature achieves 85% yield by oxidizing alcohol precursors to the aldehyde group . Alternatively, alkylation using bromoalkyl esters with K₂CO₃ in DMF at elevated temperatures yields ester derivatives (e.g., 62% yield for ethyl hexanoate analogs), which can be hydrolyzed to carboxylic acids and further modified . Key variables include solvent polarity (DCM vs. DMF), catalyst efficiency (Mn(IV) vs. Ru-based catalysts), and reaction time (2–5.5 hours).

Q. How is crystallographic characterization performed for indazole derivatives like this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELX programs (e.g., SHELXL for refinement) is standard. For example, monoclinic crystals of 2-Methyl-6-nitro-2H-indazole (P2₁/c space group, β = 95.7°) were resolved with unit cell parameters (a = 3.793 Å, b = 12.200 Å) . Data collection involves synchrotron or Mo-Kα radiation, followed by refinement against high-resolution data. Challenges include handling twinned crystals or low-resolution datasets, where SHELXPRO or SHELXE pipelines improve phase determination .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reaction yields during aldehyde functionalization?

- Methodological Answer : Yield inconsistencies often stem from competing hydration equilibria or side reactions. For example, aldehydes in aqueous media may form gem-diols, reducing electrophilicity. Computational studies (e.g., density functional theory) model hydration constants (Kₕy𝒹) under varying pH, as seen with 2-imidazole-carboxaldehyde, where acidic conditions favor protonation and reduce hydration . Experimental optimization involves pH-controlled environments, inert atmospheres, or kinetic trapping via rapid quenching.

Q. What strategies are effective for analyzing structure-activity relationships (SAR) in indazole derivatives?

- Methodological Answer : SAR studies require systematic substitution at the indazole core. For instance, introducing electron-withdrawing groups (e.g., nitro at position 6) enhances electrophilicity, while methyl groups at position 2 stabilize the 2H-indazole tautomer . Pharmacological assays (e.g., enzyme inhibition, receptor binding) paired with crystallographic data reveal steric and electronic influences. A 2024 study on 1H-benzo[d]imidazole-2-carbaldehyde derivatives used logP calculations (2.14) and P-glycoprotein substrate predictions to correlate lipophilicity with bioavailability .

Q. How do hydration equilibria and pH affect the stability of this compound in biological assays?

- Methodological Answer : The aldehyde group undergoes pH-dependent hydration, forming gem-diols in aqueous media. At physiological pH (7.4), hydration lowers reactivity, necessitating pro-drug strategies (e.g., acetal protection). Computational models for 2-imidazole-carboxaldehyde show that protonation of the imidazole ring under acidic conditions (pH < 4) shifts equilibrium toward the aldehyde form, enhancing reactivity . Stability studies should include NMR or UV-Vis monitoring of hydration kinetics.

Data Analysis and Optimization

Q. What methodologies address contradictions in crystallographic data refinement for indazole derivatives?

- Methodological Answer : Discrepancies arise from crystal twinning or poor diffraction quality. SHELXL’s twin refinement module (BASF parameter) and HKLF5 data format mitigate twinning artifacts . For low-resolution data (<1.0 Å), restraints on bond lengths/angles (DFIX/ISOR commands) improve model accuracy. Comparative analysis with related structures (e.g., 2-Methyl-6-nitro-2H-indazole ) validates geometric parameters.

Q. How can computational chemistry predict synthetic pathways for novel indazole-aldehyde analogs?

- Methodological Answer : Density functional theory (DFT) calculates transition states and reaction energetics. For example, Ru-catalyzed oxidation pathways are modeled to identify rate-limiting steps (e.g., oxidative cleavage vs. over-oxidation) . Machine learning tools (e.g., Auto-QSAR) predict regioselectivity for alkylation or nitration based on electronic descriptors (Hammett σ values) and steric maps.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。